Home > Products > Screening Compounds P135636 > 1-(2-Imidazol-1-yl-ethyl)-piperazine
1-(2-Imidazol-1-yl-ethyl)-piperazine - 381721-55-7

1-(2-Imidazol-1-yl-ethyl)-piperazine

Catalog Number: EVT-323523
CAS Number: 381721-55-7
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[Imidazol-1-yl]-carboxylic Acid

  • Compound Description: 2-[Imidazol-1-yl]-carboxylic acid is a heterocyclic carboxylic acid. An improved synthetic method for this compound is described []. The method involves reacting imidazole with ethyl chloroacetate and potassium carbonate in acetone, with potassium iodide as a catalyst. The resulting ester is then hydrolyzed to yield 2-[Imidazol-1-yl]-carboxylic acid.

N~4-Ethyl-piperazine-N~1-carboxylic Acid

  • Compound Description: This compound is a piperazine derivative synthesized alongside a series of other heterocyclic acids (I-V) []. The synthesis leverages an improved method for producing 2-[Imidazol-1-yl]-carboxylic acid. While specific details about this compound's properties or applications are not provided in the abstract, its inclusion in the study suggests potential relevance in exploring structure-activity relationships within this chemical class.

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative synthesized using a new method involving TDAE (tetrakis(dimethylamino)ethylene) []. This methodology allows for the selective introduction of various electrophiles, including N-tosylbenzylimine, at the 2-position of the 5-nitroimidazole scaffold without affecting other functional groups like sulfones.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

  • Compound Description: This research focuses on designing novel antifungal agents derived from VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide], a known inhibitor of protozoan CYP51 []. These VNI derivatives specifically target fungal CYP51, a key enzyme in fungal cell wall synthesis.

1-(2-(2,3,5-triphenylcyclopenta-2,4-dien-1-yl)ethyl)piperazine Derivatives

  • Compound Description: This study involves the synthesis and antimicrobial evaluation of six 1,2,4,5-tetrasubstituted imidazoles, including derivatives of 1-(2-(2,3,5-triphenylcyclopenta-2,4-dien-1-yl)ethyl)piperazine []. These compounds were synthesized using a multicomponent cyclocondensation reaction and demonstrated promising activity against various bacterial and fungal strains.

2,5,8-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b″]trithiophene (TPBTT) and m-ethyl-TPBTT

  • Compound Description: These two compounds were designed to investigate the relationship between molecular structure and spontaneous orientation polarization (SOP) in thin films []. TPBTT and its ethyl derivative, m-ethyl-TPBTT, contain a large π-conjugated benzotrithiophene core, influencing their molecular orientation and SOP properties.

Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate

  • Compound Description: This compound is a biheterocyclic derivative of a phosphonic glycine analogue. Its synthesis involves a click chemistry approach, specifically a 1,3-dipolar cycloaddition reaction between α-azidoamino diethyl methylphosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole [].

1-(2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives

  • Compound Description: These compounds are synthesized using a green chemistry approach employing baker's yeast ( Saccharomyces Cerevisiae ) as a catalyst []. This multi-component reaction involving benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate offers a simple and efficient way to obtain various 1,2,4,5-tetrasubstituted imidazoles.

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM)

  • Compound Description: DMTPM is synthesized using a one-pot multicomponent approach and its structure characterized using NMR, HR-MS, and single-crystal X-ray diffraction []. The study utilizes DFT calculations to understand the ground-state molecular geometry, molecular electrostatic potential (MEP) map, and molecular frontier orbitals (MFO) of DMTPM.
Overview

1-(2-Imidazol-1-yl-ethyl)-piperazine is a chemical compound that features a piperazine ring substituted with an imidazole group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The structure comprises a piperazine moiety connected to an ethyl group, which is further substituted by an imidazole ring.

Source and Classification

This compound can be classified under heterocyclic organic compounds, specifically as a derivative of piperazine and imidazole. It is often synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2-Imidazol-1-yl-ethyl)-piperazine can be achieved through several methods, often involving multi-step reactions. One common approach includes the reaction of piperazine with imidazole derivatives under controlled conditions.

  1. Starting Materials: The synthesis typically begins with 1-(2-hydroxyethyl)piperazine as a precursor.
  2. Protection and Conversion: The amino group of the precursor is protected using a tert-butoxycarbonyl (Boc) group. This is followed by converting the hydroxyl group into a leaving group, which facilitates further reactions.
  3. Formation of Imidazole: The protected compound can then react with imidazole derivatives to form the desired product through nucleophilic substitution.
  4. Deprotection: Finally, the Boc group is removed using trifluoroacetic acid to yield 1-(2-Imidazol-1-yl-ethyl)-piperazine in its free amine form .
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(2-Imidazol-1-yl-ethyl)-piperazine is C10H14N4C_{10}H_{14}N_{4}. The structural representation includes:

  • A piperazine ring, which consists of two nitrogen atoms in a six-membered ring.
  • An ethyl chain linking the piperazine to the imidazole.
  • An imidazole ring, which is a five-membered ring containing two nitrogen atoms.

The compound's three-dimensional conformation can significantly influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-Imidazol-1-yl-ethyl)-piperazine can participate in various chemical reactions typical for amines and heterocycles:

  • Alkylation Reactions: The nitrogen atoms in both the piperazine and imidazole rings can serve as nucleophiles, allowing for alkylation with various electrophiles.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form imines or related structures.
  • Substitution Reactions: Due to the presence of nitrogen atoms, substitution reactions are common, especially when reacting with halides or other electrophilic species .
Mechanism of Action

Process and Data

The mechanism of action for 1-(2-Imidazol-1-yl-ethyl)-piperazine primarily involves its interaction with biological targets such as receptors or enzymes. The imidazole moiety is known for its ability to mimic histidine residues in proteins, allowing it to participate in hydrogen bonding and coordination with metal ions.

In pharmacological contexts, this compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways. For instance, its interaction with serotonin receptors could potentially modulate neurotransmitter activity, impacting mood regulation and anxiety .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(2-Imidazol-1-yl-ethyl)-piperazine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 194.25 g/mol.
  • Solubility: Generally soluble in polar solvents such as water and ethanol due to its basic amine groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar compounds.

These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

The primary applications of 1-(2-Imidazol-1-yl-ethyl)-piperazine include:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds, particularly those targeting neurological disorders.
  • Biological Research: Used in studies investigating receptor interactions and biochemical pathways involving imidazole-containing compounds.
  • Medicinal Chemistry: Its derivatives are explored for antibacterial, antifungal, and anticancer activities due to their structural versatility and biological relevance .
Synthetic Methodologies and Reaction Optimization

Multi-Component Cyclocondensation Strategies for Imidazole-Piperazine Hybrids

The synthesis of 1-(2-imidazol-1-yl-ethyl)-piperazine derivatives has been revolutionized by one-pot multi-component reactions (MCRs), which efficiently converge multiple building blocks into complex molecular architectures. A highly versatile approach involves the cyclocondensation of diacetyl (or benzil), aromatic aldehydes, 2-(piperazin-1-yl)ethanamine, and ammonium acetate. This four-component reaction is catalyzed by sulfated yttria (SO₄²⁻/Y₂O₃) in ethanol under reflux conditions, achieving high yields (typically >85%) and excellent atom economy [1] [4]. The reaction proceeds through a sequential Knoevenagel condensation, Michael addition, and cyclodehydration, culminating in the formation of the imidazole ring directly tethered to the piperazine moiety via an ethylene bridge [4].

The MCR strategy offers significant advantages:

  • Operational simplicity with all components combined in a single reaction vessel
  • Reduced purification burden due to inherent selectivity
  • Structural diversity by varying aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to generate libraries of 1,2,4,5-tetrasubstituted imidazoles [1]

Table 1: Optimization of MCR Parameters for Imidazole-Piperazine Hybrids

VariableOptimal ConditionAlternative ConditionsImpact on Yield
Catalyst Loading15 mol% SO₄²⁻/Y₂O₃10-20 mol%<15%: ↓20-30% yield >20%: No improvement
SolventAnhydrous EthanolMethanol, AcetonitrileMethanol: ↓12% yield Acetonitrile: ↓22% yield
TemperatureReflux (78°C)60°C, 90°C60°C: ↓35% yield 90°C: Side products ↑
Reaction Time6-8 hours4-12 hours<6h: Incomplete conversion >8h: Decomposition

Catalytic Systems in Piperazine-Alkylimidazole Synthesis

Sulfated yttria (SO₄²⁻/Y₂O₃) emerges as a superior heterogeneous catalyst due to its strong Brønsted acidity and thermal stability, facilitating proton transfer during imidazole ring formation. The catalyst's high surface area (≥120 m²/g) and acid site density (>0.5 mmol H⁺/g) enable efficient activation of carbonyl groups in diacetyl and aldehydes [1] [4]. Comparative studies reveal that conventional catalysts like ammonium acetate or acetic acid require higher temperatures (120°C) and extended reaction times (24h), yielding only 45-60% of the target compound with significant by-product formation [4].

Catalyst recyclability studies demonstrate SO₄²⁻/Y₂O₃ maintains >90% activity over five cycles after simple ethanol washing and calcination at 400°C. Homogeneous catalysts (e.g., p-toluenesulfonic acid) show comparable initial activity but suffer from:

  • Non-recoverability
  • Corrosive properties
  • Product contamination requiring complex purification [4]

Alternative catalytic systems include:

  • K₂CO₃/DMF for N-alkylation of imidazole precursors
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions
  • Microwave-assisted catalysis reducing reaction times to <1 hour [10]

Regioselective Alkylation and Cyclization Pathways

The construction of the ethylene linker between imidazole and piperazine hinges on regioselective N-alkylation. Critical challenges include avoiding the formation of bis-alkylated byproducts and managing the nucleophilicity hierarchy between piperazine nitrogens. Methodologies employ:

  • Protection-deprotection strategies: N-Boc-piperazine reacts with 2-chloroethylimidazole followed by acidic deprotection [6]
  • Chelation-controlled alkylation: Zinc chloride complexes with piperazine to direct monoalkylation at the less hindered nitrogen [8]

A particularly efficient route involves regioselective N-alkylation of imidazole with 2-chloroethylpiperazine under phase-transfer conditions (K₂CO₃/tetrabutylammonium bromide in acetonitrile), achieving 92% regioselectivity for the N1-alkylated product [5] [10]. For more complex analogs, intramolecular hydroamination proves effective but requires stringent conditions (acetic acid/methanesulfonic acid, 210°C) to form the piperazine core, albeit with moderate yields (39%) [6].

Table 2: Regioselective Alkylation Approaches Comparison

MethodConditionsRegioselectivityYieldLimitations
Direct AlkylationK₂CO₃, CH₃CN, Reflux, 12h85% N1-isomer78%Requires excess alkylating agent
Phase-Transfer Catalysis50% NaOH, TBAB, 80°C, 4h92% N1-isomer88%Emulsion formation
Metal-AssistedZnCl₂, TEA, Toluene, 110°C, 8h95% N1-isomer82%Metal removal required
Microwave-AssistedDMF, MW 150W, 150°C, 30 min89% N1-isomer91%Special equipment needed

Stereochemical Control in Piperazine Core Functionalization

While 1-(2-imidazol-1-yl-ethyl)-piperazine lacks chiral centers, its biological activity correlates strongly with stereochemistry when substituents are introduced on the piperazine ring. Metabolic stability optimization studies reveal that introducing chiral methyl groups at the C8 position (piperazine numbering) initially produced racemic mixtures with divergent pharmacokinetics:

  • (S)-8-methyl isomer: 29 nM EC₅₀ vs. P. falciparum
  • (R)-8-methyl isomer: 31 nM EC₅₀
  • Unsubstituted analog: 24 nM EC₅₀ [6]

Surprisingly, both enantiomers showed nearly identical potency, suggesting a lenient chiral pocket in biological targets. To eliminate stereochemical complexity while blocking metabolic oxidation, 8,8-dimethyl analogues were synthesized. These exhibited:

  • Enhanced metabolic stability (t₁/₂ > 6h vs. 1.2h for monosubstituted)
  • Maintained potency (EC₅₀ = 4-27 nM across parasite strains)
  • Simplified synthesis by avoiding chiral resolution [6]

Conversely, 5,5-dimethyl substitution significantly reduced potency (EC₅₀ = 80 nM), indicating steric intrusion into the bioactive conformation. The superior performance of 8,8-dimethyl derivatives underscores the importance of three-dimensional topology over absolute configuration for this chemotype. X-ray crystallography confirms the chair conformation of the piperazine ring with C8 substituents adopting equatorial orientations, while molecular modeling reveals minimized interactions with cytochrome P450 oxidation sites [6] [8].

Table 3: Impact of Piperazine Substitution Patterns on Bioactivity

Substitution TypePositionEC₅₀ vs. P. falciparum (nM)Metabolic Half-life (h)Oral Bioavailability (%)
None-24 ± 21.2 ± 0.3<10
Monomethyl(S)-C829 ± 23.8 ± 0.528
Monomethyl(R)-C831 ± 43.5 ± 0.625
DimethylC84-27*>6.082
DimethylC580 ± 54.2 ± 0.441
DimethylC676 ± 154.5 ± 0.738

*Range reflects variation with different aniline substituents [6]

Properties

CAS Number

381721-55-7

Product Name

1-(2-Imidazol-1-yl-ethyl)-piperazine

IUPAC Name

1-(2-imidazol-1-ylethyl)piperazine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C9H16N4/c1-4-12(5-2-10-1)7-8-13-6-3-11-9-13/h3,6,9-10H,1-2,4-5,7-8H2

InChI Key

WTDMCLGFEXQYOU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCN2C=CN=C2

Canonical SMILES

C1CN(CCN1)CCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.